1-(4-Bromophenyl)-2-methylpropan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFLKZHWZXWOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567852 | |
| Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49660-93-7 | |
| Record name | 1-(4-Bromophenyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49660-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 4 Bromophenyl 2 Methylpropan 1 One
Established Synthetic Routes and Mechanisms
The construction of the 1-(4-Bromophenyl)-2-methylpropan-1-one molecular framework is predominantly accomplished through two key synthetic pathways: Friedel-Crafts acylation and the bromination of precursor molecules.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. masterorganicchemistry.com This reaction is a primary method for the synthesis of aryl ketones, including this compound. scribd.com
The general mechanism involves the activation of an acylating agent, typically an acyl halide or anhydride, by a Lewis acid catalyst. This generates a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comkhanacademy.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone. masterorganicchemistry.com
The synthesis of this compound via Friedel-Crafts acylation typically employs bromobenzene as the aromatic substrate and isobutyryl chloride as the acylating agent. A strong Lewis acid is essential to facilitate the reaction.
Reactants:
| Reactant | Role |
| Bromobenzene | Aromatic substrate |
| Isobutyryl chloride | Acylating agent |
Catalyst Systems:
A variety of Lewis acids can be employed to catalyze the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a conventional and highly effective catalyst for this transformation. masterorganicchemistry.comtcd.ie Other Lewis acids such as ferric chloride (FeCl₃) can also be utilized. masterorganicchemistry.com The catalyst's role is to abstract the halide from the acyl chloride, thereby generating the reactive acylium ion.
| Catalyst | Function |
| Aluminum chloride (AlCl₃) | Lewis acid, generates acylium ion |
| Ferric chloride (FeCl₃) | Alternative Lewis acid catalyst |
It is crucial to use the Lewis acid in stoichiometric amounts, as both the acylating agent and the resulting ketone product can form complexes with the catalyst. masterorganicchemistry.com
The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, and reaction time.
In a typical procedure analogous to the acylation of bromobenzene with acetyl chloride, the reaction is carried out by adding the acyl chloride to a mixture of bromobenzene and aluminum chloride in a suitable solvent. tcd.ie Dichloromethane or carbon disulfide are commonly used solvents for this reaction. tcd.ie The reaction mixture is often heated to reflux to drive the reaction to completion. tcd.ie
Optimization of these conditions is critical for maximizing the yield and minimizing the formation of byproducts. For instance, careful control of the temperature is necessary to prevent potential side reactions. The duration of the reaction is also a key variable, with progress often monitored by techniques such as thin-layer chromatography (TLC). Following the reaction, a workup procedure involving quenching with ice and water, followed by extraction and purification, is necessary to isolate the final product. tcd.ie
| Parameter | Typical Conditions/Considerations |
| Temperature | Often heated to reflux to increase reaction rate. |
| Solvent | Inert solvents like dichloromethane or carbon disulfide are common. |
| Reaction Time | Monitored for completion, typically several hours. |
| Workup | Quenching with ice/water, followed by extraction and purification. |
Bromination Strategies of Precursors
An alternative synthetic route to this compound involves the introduction of the bromine atom onto a pre-existing ketone scaffold. This approach starts with a non-brominated precursor, such as 2-methyl-1-phenylpropan-1-one (isobutyrophenone), and introduces the bromine atom at the desired position on the aromatic ring.
The key challenge in this strategy is to achieve regioselective bromination, specifically at the para-position of the phenyl ring. The acyl group of the ketone is a deactivating group and a meta-director for electrophilic aromatic substitution. However, the steric hindrance of the bulky isobutyryl group can influence the position of substitution.
Common brominating agents for electrophilic aromatic substitution include molecular bromine (Br₂) and N-bromosuccinimide (NBS). commonorganicchemistry.com The choice of reagent and reaction conditions can significantly impact the regioselectivity of the bromination. For instance, the use of NBS in the presence of a radical initiator is typically employed for benzylic bromination, while electrophilic aromatic bromination often requires a Lewis acid catalyst or occurs on activated rings. commonorganicchemistry.commasterorganicchemistry.com
A relevant example is the synthesis of 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, which involves a bromination step using bromine in acetic acid. researchgate.net This suggests that similar conditions could potentially be adapted for the regioselective bromination of isobutyrophenone. The para-position is generally favored due to a combination of electronic and steric effects. nih.gov
| Brominating Agent | Conditions/Considerations for Regioselectivity |
| Bromine (Br₂) | Often used with a catalyst like FeBr₃ or in a solvent like acetic acid. |
| N-Bromosuccinimide (NBS) | Can be used for aromatic bromination, sometimes with a catalyst or under specific solvent conditions to favor aromatic substitution over radical pathways. masterorganicchemistry.com |
Multi-step synthetic sequences allow for the preparation of more complex, functionalized analogues of this compound. These approaches often involve the strategic introduction of various functional groups through a series of reactions.
For example, a multi-step synthesis could begin with a simpler starting material, where functional groups are introduced sequentially to build the desired molecular complexity. libretexts.org Such strategies often rely on well-established named reactions and functional group transformations.
An example of a multi-step synthesis involving a brominated phenyl group is the preparation of N-(4-bromophenyl)furan-2-carboxamide derivatives via Suzuki-Miyaura cross-coupling. nih.gov While not directly producing the target ketone, this illustrates a common strategy where a brominated aromatic compound serves as a key building block for further elaboration. This highlights the utility of bromo-substituted phenyl compounds as intermediates in the synthesis of more complex molecules. The development of a multi-step synthesis for a specific functionalized analogue of this compound would require a careful retrosynthetic analysis to identify suitable starting materials and a logical sequence of reactions.
Green Chemistry Principles in Synthesis
The application of green chemistry to the synthesis of aryl ketones is a significant area of research, aiming to reduce the environmental impact of chemical manufacturing. This involves developing cleaner catalysts and replacing hazardous solvents with more benign alternatives. begellhouse.com
Traditional Friedel-Crafts acylations often employ volatile and hazardous organic solvents. Research has shifted towards finding safer, more sustainable alternatives. One promising area is the use of deep eutectic solvents (DES), which are mixtures of compounds that form a liquid with a much lower melting point than the individual components. rsc.org For instance, a deep eutectic solvent formed between choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been shown to act as both a green solvent and a catalyst for Friedel-Crafts acylation. rsc.orgrsc.org This system allows for high yields, short reaction times (especially with microwave irradiation), and the potential for the solvent/catalyst system to be reused multiple times without significant loss of activity. rsc.orgrsc.org
Other approaches eliminate the need for conventional solvents altogether. Solvent-free reactions, where the reactants are mixed in the presence of a solid catalyst, represent a highly environmentally benign process. ijcps.org These methods reduce waste and the costs associated with solvent purchase, purification, and disposal.
| Solvent System | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Traditional (e.g., Dichloromethane, Nitrobenzene) | Well-established, good solubility for reactants. | Requires stoichiometric Lewis acid, often cryogenic temperatures. | tcd.ie |
| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Acts as both solvent and catalyst, biodegradable, low cost, reusable. | Mild to moderate temperatures, often enhanced by microwave irradiation. | rsc.orgrsc.org |
| Solvent-Free | Eliminates solvent waste, simplifies workup, reduces cost. | Often involves heating a mixture of reactants with a solid catalyst. | ijcps.org |
A major drawback of the classic Friedel-Crafts acylation is its reliance on more than stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). ijcps.org These catalysts form strong complexes with the resulting ketone product, preventing them from acting catalytically and generating large quantities of hazardous aqueous waste during workup. begellhouse.com
Sustainable catalysis research focuses on developing solid, reusable acid catalysts that can be easily separated from the reaction mixture and regenerated. These heterogeneous catalysts make industrial processes more cost-effective and environmentally friendly. researchgate.net Examples of such catalysts include:
Zeolites : These microporous aluminosilicate minerals, such as Zeolite Hβ, are effective solid acid catalysts for the acylation of activated aromatic rings under solvent-free conditions. ijcps.org They offer high activity and can be filtered off and reused. ijcps.org
Montmorillonite Clays : Clay-based catalysts, such as Envirocat EPZG (a supported reagent on montmorillonite K10 clay), have demonstrated high efficiency and selectivity in Friedel-Crafts reactions, often providing better yields than anhydrous AlCl₃. acs.org They are reusable, non-corrosive, and eco-friendly. acs.org
Metal Oxides : Simple metal oxides like zinc oxide (ZnO) have been successfully used as low-cost, eco-friendly catalysts for Friedel-Crafts acylation under solvent-free conditions at room temperature. researchgate.net
| Catalyst | Catalyst Type | Key Features | Reference |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Conventional Lewis Acid | Requires stoichiometric amounts, generates significant waste. | ijcps.org |
| Zeolite Hβ | Heterogeneous Solid Acid | Reusable, effective under solvent-free conditions for activated arenes. | ijcps.org |
| Envirocat EPZG | Supported Reagent (Clay) | Eco-friendly, selective, reusable, often higher yields than AlCl₃. | acs.org |
| Zinc Oxide (ZnO) | Heterogeneous Metal Oxide | Low-cost, effective under solvent-free and room temperature conditions. | researchgate.net |
Advanced Spectroscopic and Structural Characterization
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with exceptional precision, typically to four or five decimal places. researchgate.net This high accuracy allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other molecules that may have the same nominal mass (isobaric compounds). fiveable.melibretexts.org
For 1-(4-bromophenyl)-2-methylpropan-1-one, with the molecular formula C₁₀H₁₁BrO, HRMS is crucial for confirming its composition. The exact mass is calculated by summing the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). This analysis yields a theoretical monoisotopic mass that can be compared against the experimentally measured value. A close match between the theoretical and experimental masses, typically within a few parts per million (ppm), validates the molecular formula. fiveable.me
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrO |
| Theoretical Exact Mass | 225.99933 Da |
| Instrumentation | e.g., Time-of-Flight (TOF), Orbitrap |
| Ionization Mode | e.g., Electrospray Ionization (ESI) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. utdallas.edu
The IR spectrum of this compound is expected to display several key absorption bands that correspond to its structural features. The most prominent of these is the strong, sharp peak from the carbonyl (C=O) group of the ketone. libretexts.orgpressbooks.pub Additionally, characteristic peaks for the aromatic ring and the aliphatic isopropyl group will be present. The para-substitution on the benzene (B151609) ring also gives rise to a distinct absorption in the fingerprint region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H (isopropyl) | Stretching | 2975 - 2870 | Strong |
| Ketone C=O | Stretching | ~1685 | Strong, Sharp |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium |
| Aromatic C-H (p-disubstituted) | Out-of-Plane Bending | 850 - 800 | Strong |
| C-Br | Stretching | 680 - 515 | Medium-Strong |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
The quality of a crystal structure is largely dependent on the resolution of the diffraction data, which is a measure of the smallest discernible detail. mdpi.com High-resolution data (a smaller value in Ångstroms) allows for a more precise determination of atomic positions. mdpi.com
Once the diffraction data are collected, the atomic positions are determined and optimized through a process called crystallographic refinement. Software suites like SHELX are commonly used for this purpose. numberanalytics.com The program SHELXL, in particular, refines the structural model against the experimental data using a least-squares method to minimize the difference between observed and calculated structure factors. washington.eduiucr.org This refinement process adjusts atomic coordinates, thermal displacement parameters, and other variables to achieve the best possible fit to the data. numberanalytics.comwashington.edu
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | Describes the symmetry elements of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Resolution (d, Å) | The level of detail in the electron density map. Lower values indicate higher resolution. mdpi.com |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | An indicator of the quality of the refinement; values near 1.0 are ideal. |
During crystallization, imperfections such as twinning and disorder can occur, complicating structure determination. springernature.com Twinning happens when a crystal is composed of multiple domains with different orientations that are related by a specific symmetry operation. rsc.orgrigaku.com This results in an overlapping of diffraction patterns from each domain, which can make data processing and structure solution challenging. rigaku.comiucr.org Specialized software and refinement programs like SHELXL have routines to identify and model twinned data, allowing for the successful determination of the underlying crystal structure. washington.eduiucr.org
Disorder occurs when a molecule or part of a molecule occupies multiple positions or orientations within the crystal lattice. rsc.org This is modeled by assigning partial occupancies to the atoms in the different positions, and the final structure represents an average of these possibilities. iucr.org
Locating hydrogen atoms using X-ray diffraction can be challenging because their single electron scatters X-rays very weakly compared to heavier atoms like bromine, carbon, or oxygen. oup.comrsc.org In routine analyses, hydrogen atom positions are often calculated based on the geometry of the heavier atoms to which they are attached. oup.com
However, with high-quality, high-resolution data, it is possible to locate hydrogen atoms from the experimental electron density map. nih.gov Advanced refinement techniques, such as Hirshfeld Atom Refinement (HAR), can provide more accurate and precise hydrogen positions than standard methods. nih.govrsc.org These methods model the aspherical nature of electron density around atoms, which is particularly important for hydrogen, leading to more reliable bond lengths and a more complete structural picture. nih.govrsc.orgolexsys.org
Chemical Reactivity and Transformation Mechanisms
Cross-Coupling Reactions
Cross-coupling reactions are a powerful class of reactions in organic synthesis that form carbon-carbon bonds with the aid of a metal catalyst. For aryl halides like 1-(4-bromophenyl)-2-methylpropan-1-one, these reactions provide an effective way to form new bonds at the aromatic ring.
The Suzuki–Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, particularly for creating biaryl compounds. yonedalabs.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov
For this compound, the bromine atom can be replaced with various aryl groups using this method. The general reaction scheme is as follows:
Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide. yonedalabs.com
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org
The reaction conditions for a Suzuki-Miyaura coupling can be varied, but a typical setup is outlined below.
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Facilitates the coupling reaction. mdpi.com |
| Organoboron Reagent | Phenylboronic acid | Source of the new aryl group. libretexts.org |
| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent and facilitates the catalytic cycle. mdpi.com |
| Solvent | Toluene, Dioxane, DMF | Solubilizes the reactants and catalyst. yonedalabs.com |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic systems. The regiochemical outcome of such substitutions is dictated by the directing effects of the existing substituents: the bromine atom and the 2-methylpropan-1-one (isobutyryl) group.
The bromine atom is an ortho-, para-directing deactivator. The deactivating nature arises from its inductive electron-withdrawing effect, while the ortho-, para-directing influence is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The isobutyryl group, being a ketone, is a meta-directing deactivator. Its deactivating nature stems from the electron-withdrawing resonance and inductive effects of the carbonyl group.
Given these competing directing effects, the position of electrophilic attack will be influenced by the reaction conditions. However, the position ortho to the bromine atom and meta to the isobutyryl group is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the position ortho to the bromine and meta to the acyl group. For instance, in the nitration of bromobenzene, a mixture of ortho and para isomers is typically formed. uri.edu
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Major Product(s) |
| Nitration | NO₂+ | 1-Bromo-2-nitro-4-(2-methylpropanoyl)benzene |
| Halogenation | Br⁺ / Cl⁺ | 1,2-Dibromo-4-(2-methylpropanoyl)benzene / 1-Bromo-2-chloro-4-(2-methylpropanoyl)benzene |
| Friedel-Crafts Acylation | RCO⁺ | Fails due to deactivation of the ring |
This table outlines the expected major products from common electrophilic aromatic substitution reactions on this compound based on the directing effects of the substituents.
Reactions Involving the Alpha-Carbon and Adjacent Methyl Groups
The alpha-carbon of this compound, the carbon atom adjacent to the carbonyl group, is a key site of reactivity. The hydrogen atom attached to this carbon is acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylation and condensation. libretexts.org
The formation of the enolate is a critical first step. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. youtube.com Once formed, the enolate can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.org
Furthermore, the enolate of this compound can participate in aldol (B89426) condensation reactions. In a reaction with an aldehyde that lacks alpha-hydrogens, such as benzaldehyde, the enolate would add to the aldehyde carbonyl. This would be followed by dehydration to yield a chalcone-like α,β-unsaturated ketone. This type of crossed aldol condensation is a valuable synthetic strategy. magritek.com
Table 3: Representative Reactions at the Alpha-Carbon of this compound
| Reaction Type | Reagents | Product |
| Enolate Formation | 1. LDA, THF, -78 °C | Lithium enolate of this compound |
| Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one |
| Aldol Condensation | 1. Benzaldehyde, NaOH/EtOH | 1-(4-Bromophenyl)-2-methyl-3-phenyl-prop-2-en-1-one |
This table summarizes key transformations involving the alpha-carbon of this compound, highlighting the versatility of enolate chemistry.
Applications in Advanced Organic Synthesis
Versatile Building Block for Complex Organic Molecules
Organic building blocks are foundational molecules used for the bottom-up assembly of complex chemical structures. guidechem.com 1-(4-Bromophenyl)-2-methylpropan-1-one fits this role adeptly due to the presence of two key reactive sites: the bromine atom on the phenyl ring and the ketone functional group. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the attachment of a wide array of other organic fragments to the phenyl ring.
Simultaneously, the carbonyl group can undergo a multitude of chemical transformations. It can be reduced to an alcohol, converted into an amine via reductive amination, or serve as an electrophilic site for nucleophilic attack by organometallic reagents like Grignard or organolithium compounds. This dual reactivity makes the compound a versatile synthon, enabling chemists to build out complex molecular scaffolds in multiple directions. For instance, related bromophenyl ketones are used as electrophiles in coupling reactions to create more elaborate structures.
Key Intermediate in Pharmaceutical Synthesis
The structural motif of a substituted phenyl group connected to a carbon backbone is common in many pharmacologically active molecules. This compound and its close derivatives are recognized as valuable intermediates in pharmaceutical research and drug discovery. atomfair.com The presence of the bromine atom is particularly strategic, allowing for its substitution or use in coupling reactions to introduce other functionalities required for biological activity.
A prominent example, though involving a closely related analog, is in the synthesis of Fexofenadine, a widely used second-generation antihistamine. Synthetic routes to Fexofenadine often employ intermediates containing the 4-bromophenyl moiety, such as methyl 2-(4-bromophenyl)-2-methylpropanoate. The ketone, this compound, is a logical precursor to this ester. Furthermore, similar structural frameworks are utilized in the synthesis of kinase inhibitors, an important class of cancer therapeutics. For example, related compounds can react with anilines to form imidazo[1,2-a]pyridines, which are scaffolds for such inhibitors.
Precursor in Agrochemical Development
The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules with specific biological activities. Chemical suppliers and manufacturers categorize this compound as a key intermediate for the agrochemical industry. guidechem.comatomfair.comguidechem.com The reactivity of the bromophenyl group is again a key feature, enabling the molecule to be incorporated into larger, more complex structures designed to interact with biological targets in pests or weeds. While specific, publicly disclosed synthetic routes for commercial agrochemicals starting from this exact compound are proprietary, its classification as an agrochemical intermediate by multiple chemical suppliers underscores its role in the research and development of new agricultural products.
Role in the Production of Specialty Chemicals and Advanced Materials
Beyond pharmaceuticals and agrochemicals, this compound serves as a precursor in the synthesis of various specialty chemicals. These are chemicals produced for specific, performance-enhancing applications. One documented application for a structurally analogous compound is in the creation of UV initiators. UV initiators are molecules that generate reactive species upon exposure to ultraviolet light, which then initiate polymerization reactions. This is a critical process in the manufacturing of coatings, inks, and adhesives. The ketone functionality and the potential for modification at the brominated ring make this compound a suitable starting point for designing custom photoinitiators and other advanced materials.
No Publicly Available Data on the Biological Activity of this compound
Following a comprehensive search of scientific literature and patent databases, no specific studies detailing the biological activity of the chemical compound this compound were identified. The requested article focusing on its antimicrobial, anticancer, and molecular target interactions cannot be generated as there is no publicly available research on these properties for this specific compound.
The investigation included targeted searches for antimicrobial and antibacterial effects, as well as anticancer properties, including cytotoxicity and effects on specific cell lines such as MCF-7. Further inquiries into its molecular mechanism of action, potential to induce apoptosis, and any documented biochemical effects also yielded no relevant results.
While research exists for structurally similar compounds or derivatives, the strict requirement to focus solely on this compound prevents the inclusion of such information. The scientific community has not published any findings regarding the biological activities outlined in the requested article structure for this particular chemical entity. Therefore, all sections under "Biological Activity and Mechanistic Insights" remain unaddressed due to the absence of foundational data.
Biological Activity and Mechanistic Insights
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) analysis helps in understanding how the chemical structure of a compound influences its biological activity.
The nature and position of halogen substituents on the phenyl ring can have a profound impact on the biological efficacy of a compound. In a series of bupropion (B1668061) analogues, the presence and position of chlorine atoms were found to significantly affect their inhibitory potency at DAT and NET. nih.gov For instance, the dichlorinated analogue 2x showed a marked increase in potency compared to the parent compound. nih.gov While this data is for chlorine, it suggests that the bromine atom in 1-(4-Bromophenyl)-2-methylpropan-1-one is likely a key determinant of its biological activity profile.
Modifications to the propanone backbone can also influence biological activity. Alterations in the length and branching of the alkyl chain can affect how the molecule fits into a binding pocket and can modulate its lipophilicity. Studies on propiophenone (B1677668) derivatives have shown that even small changes, such as the position of a methyl group, can alter their phytotoxic effects. mdpi.com
Methodological Considerations for Reproducible Biological Assays
To obtain reliable and reproducible data in biological assays, several methodological factors must be carefully controlled. The validation of a bioassay is crucial to ensure its suitability for its intended purpose. drugfuture.comedraservices.nl Key validation parameters include accuracy, precision, specificity, and robustness. drugfuture.com For in vitro cell-based assays, maintaining consistent cell culture conditions, such as cell passage number and growth phase, is essential to minimize variability. nih.gov Furthermore, the choice of appropriate positive and negative controls is critical for data interpretation. usp.org Standardized protocols and proper documentation are fundamental for ensuring the reproducibility of biological assay results across different laboratories and experiments. oekotoxzentrum.ch
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity, mechanistic insights, metabolite profiling, or comparative analysis of the chemical compound This compound .
Therefore, it is not possible to generate the article with the requested detailed structure and content for the following sections:
Meta-Analysis Techniques for Reconciling Divergent Findings
While research exists on the biological activities of other brominated aromatic compounds and substituted ketones, the strict requirement to focus solely on "this compound" prevents the inclusion of this related but distinct information. The search did not yield any studies that have investigated this specific compound for its biological effects, metabolic fate, or comparative activity in different biological systems.
Consequently, no data tables or detailed research findings pertaining to the requested topics for "this compound" can be provided.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
AutoDock Vina is a widely used open-source program for molecular docking. nih.gov It predicts the binding affinity of a ligand to a receptor, which is reported as a scoring function in kcal/mol. researchgate.net A more negative binding energy indicates a more stable protein-ligand complex and, therefore, a higher binding affinity. amazonaws.com For "1-(4-Bromophenyl)-2-methylpropan-1-one," a hypothetical docking study against a target protein could yield results predicting the most stable binding conformation.
The binding affinity is influenced by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. cambridgemedchemconsulting.com The predicted binding affinities can be used to rank potential drug candidates and prioritize them for further experimental testing. nih.gov
Below is a hypothetical interactive data table illustrating the kind of results a docking study with AutoDock Vina might produce for "this compound" and a hypothetical target protein.
| Binding Mode | Predicted Binding Affinity (kcal/mol) | Root Mean Square Deviation (RMSD) (Å) |
| 1 | -7.8 | 1.2 |
| 2 | -7.5 | 1.8 |
| 3 | -7.2 | 2.1 |
| 4 | -6.9 | 2.5 |
| 5 | -6.5 | 3.0 |
This table presents hypothetical data for illustrative purposes.
The stability of a ligand-protein complex is largely determined by the interactions between the ligand and the amino acid residues in the binding pocket of the protein. benthamopen.com
Hydrogen Bonding: Hydrogen bonds are crucial for the specificity of ligand binding. benthamopen.com The carbonyl oxygen of "this compound" can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donor residues like arginine, histidine, or serine in a protein's active site. benthamopen.com
Hydrophobic Interactions: These interactions are a major driving force for ligand binding. cambridgemedchemconsulting.com The bromophenyl and isopropyl groups of "this compound" are hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine in the binding site. cambridgemedchemconsulting.com
A detailed analysis of a hypothetical docking pose could reveal the following interactions:
| Interaction Type | Ligand Group Involved | Interacting Amino Acid Residue | Distance (Å) |
| Hydrogen Bond | Carbonyl oxygen | Serine-221 | 2.9 |
| Hydrophobic Interaction | Bromophenyl group | Leucine-187 | 3.8 |
| Hydrophobic Interaction | Isopropyl group | Valine-190 | 4.1 |
| Pi-Pi Stacking | Bromophenyl group | Phenylalanine-357 | 4.5 |
This table presents hypothetical data for illustrative purposes.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. scispace.com DFT has become a popular tool for predicting molecular properties. mdpi.com
A key application of DFT is the optimization of molecular geometry to find the lowest energy conformation of a molecule. lupinepublishers.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. lupinepublishers.com For "this compound," DFT calculations could provide precise information on bond lengths, bond angles, and dihedral angles.
A hypothetical table of optimized geometric parameters for "this compound" calculated using DFT at the B3LYP/6-311++G(d,p) level of theory is presented below. nih.gov
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-Br | 1.91 Å |
| Bond Angle | C-C-C (isopropyl) | 118.5° |
| Dihedral Angle | Br-C-C-C | 178.9° |
This table presents hypothetical data for illustrative purposes and is based on typical values for similar chemical structures.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net These theoretical calculations are valuable for assigning the vibrational modes of the molecule to specific experimental spectral bands. researchgate.net A comparison between the calculated and experimental spectra can help to confirm the molecular structure. researchgate.net
A hypothetical correlation of calculated and experimental vibrational frequencies for "this compound" is shown in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) | 1685 | 1682 | Carbonyl stretch |
| ν(C-Br) | 650 | 648 | Carbon-bromine stretch |
| δ(C-H) aromatic | 3050 | 3048 | Aromatic C-H stretch |
| δ(C-H) aliphatic | 2970 | 2968 | Aliphatic C-H stretch |
This table presents hypothetical data for illustrative purposes.
DFT calculations can also be used to determine the thermodynamic properties of a molecule, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.gov These properties are crucial for understanding the stability and reactivity of the compound. The calculations are typically performed at a standard temperature and pressure.
A table of hypothetically calculated thermodynamic properties for "this compound" is provided below.
| Property | Value |
| Enthalpy (ΔH) | -85.3 kcal/mol |
| Entropy (ΔS) | 102.5 cal/mol·K |
| Gibbs Free Energy (ΔG) | -115.9 kcal/mol |
This table presents hypothetical data for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides insights into the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical stability and reactivity.
One such related compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, has been studied using DFT at the B3LYP/6–311 G++(d,p) basis set, revealing a HOMO-LUMO energy gap of 4.12 eV. nih.gov Another similar molecule, (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl) prop-2-en-1-one, has also been the subject of computational analysis. niscpr.res.in These studies indicate that the presence of the bromophenyl group and the conjugated system significantly influences the electronic properties.
The HOMO and LUMO distributions for these types of molecules typically show the HOMO localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. The energy gap provides a measure of the molecule's excitability and its ability to engage in charge transfer interactions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Methodology |
|---|---|---|---|---|
| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | -6.68 | -2.56 | 4.12 | DFT/B3LYP/6-311G++(d,p) |
| (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl) prop-2-en-1-one | -7.02 | -3.15 | 3.87 | DFT/B3LYP/6-31+G(d) |
Note: The data presented is for structurally similar compounds and is intended to be representative. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of a molecule, including its flexibility, preferred shapes, and the transitions between different conformations.
For a molecule like this compound, MD simulations could be employed to explore the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the isopropyl group. This analysis would reveal the most stable conformations and the energy barriers between them. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity and how it interacts with target proteins.
While specific MD simulation studies on this compound have not been identified in the current literature, the methodology is widely applied to substituted acetophenones and other small molecules to understand their behavior in different environments, such as in solution or when bound to a receptor. researchgate.netrasayanjournal.co.in Such simulations can provide insights into how the molecule might adapt its shape to fit into a binding pocket, a key aspect of rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
The chemical structure of this compound possesses several features that could be important descriptors in a QSAR model. These include:
Electronic properties: The presence of the electron-withdrawing bromine atom on the phenyl ring.
Steric properties: The size and shape of the isopropyl group.
These descriptors, along with others calculated from the molecule's 2D or 3D structure, could be used to build a QSAR model to predict various biological activities, such as antimicrobial, antifungal, or anticancer effects.
Research on other classes of compounds has highlighted the significance of the bromophenyl moiety in influencing biological activity. For example, in a QSAR study of novel camptothecin (B557342) analogues, compounds containing a p-bromophenyl group showed potent activity against Tetranychus cinnabarinus. mdpi.com This suggests that the 4-bromophenyl group in this compound could be a key contributor to its potential biological effects, making it an interesting scaffold for further investigation and inclusion in QSAR studies. While no specific QSAR models incorporating this compound were found, its structural characteristics make it a viable candidate for such predictive modeling efforts in drug discovery. nih.govmdpi.com
Synthesis and Research of Derivatives and Analogues of 1 4 Bromophenyl 2 Methylpropan 1 One
Halogen-Substituted Analogues (e.g., chloro- and fluoro-derivatives)
The substitution of the bromine atom on the phenyl ring of 1-(4-bromophenyl)-2-methylpropan-1-one with other halogens, such as chlorine and fluorine, has been a subject of synthetic exploration. These modifications can significantly alter the electronic properties and lipophilicity of the molecule, which in turn can influence its biological activity.
The synthesis of the chloro-analogue, 1-(4-chlorophenyl)-2-methylpropan-1-one, can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of chlorobenzene (B131634) with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Another approach utilizes the reaction of potassium t-butoxide with diethyl succinate, followed by a reaction with isopropyl alcohol. This compound serves as an important intermediate in the synthesis of more complex molecules. biosynth.com
Similarly, the fluoro-analogue, 1-(4-fluorophenyl)-2-methylpropan-1-one, is another key derivative. Its synthesis can be accomplished by methods analogous to those used for the chloro-derivative, such as the Friedel-Crafts acylation of fluorobenzene.
The introduction of different halogens at the para-position of the phenyl ring allows for a systematic investigation of halogen-related effects on molecular interactions. The electronegativity and size of the halogen atom can influence dipole moments, bond polarities, and the potential for halogen bonding, all of which are critical factors in the interaction of small molecules with biological targets.
Table 1: Halogen-Substituted Analogues of this compound
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₁BrO | 227.10 | 49660-93-7 |
| 1-(4-Chlorophenyl)-2-methylpropan-1-one | C₁₀H₁₁ClO | 182.65 | 18713-58-1 |
| 1-(4-Fluorophenyl)-2-methylpropan-1-one | C₁₀H₁₁FO | 166.19 | 26393-91-9 |
Hydroxyamino-Substituted Derivatives
The introduction of a hydroxyamino group into the structure of this compound represents a significant modification that can impart new chemical and biological properties. While specific literature on the direct synthesis of hydroxyamino derivatives of this particular ketone is scarce, general synthetic methods for the preparation of N-hydroxy and N-alkoxy compounds can be applied.
One potential route to synthesize a hydroxyamino derivative involves the reaction of this compound with hydroxylamine. This reaction would likely lead to the formation of the corresponding oxime, N-[1-(4-bromophenyl)-2-methylpropylidene]hydroxylamine. Further reduction of the oxime could then yield the desired hydroxyamino-substituted derivative. The synthesis of a related compound, N-[1-(4-bromophenyl)propylidene]hydroxylamine, has been reported, suggesting the feasibility of this approach. chemsrc.com
Another strategy could involve a base-mediated cyclization of a suitably substituted precursor. For example, the synthesis of N-hydroxyindoles from 2-nitrostyrenes proceeds through a base-mediated pathway, indicating that similar strategies could be adapted for the synthesis of acyclic N-hydroxy compounds.
The presence of the hydroxyamino functionality introduces a polar, hydrogen-bonding group that can significantly alter the molecule's solubility and its ability to interact with biological macromolecules.
Cyclopropane-Containing Analogues and Their Stereochemical Implications
The incorporation of a cyclopropane (B1198618) ring into the structure of this compound analogues has been an area of active research, driven by the unique conformational and electronic properties of the three-membered ring. Cyclopropane-containing compounds are found in numerous biologically active molecules and are known to influence metabolic stability and binding affinity. nih.gov
The synthesis of cyclopropyl (B3062369) ketones can be achieved through various methods, including the Corey-Chaykovsky cyclopropanation of chalcones. This method allows for the preparation of a diverse range of cyclopropanes that can serve as building blocks for more complex structures. nih.gov The stereochemistry of these reactions is of significant importance, as the spatial arrangement of substituents on the cyclopropane ring can have a profound impact on biological activity. Stereoselective synthetic routes are therefore highly desirable to access specific enantiomers or diastereomers for biological evaluation. acs.org
For instance, the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key intermediate for the fungicide cyproconazole, has been reported. google.com This highlights the practical applications of such analogues in agrochemicals. The biological activities of cyclopropane derivatives are diverse and include enzyme inhibition, as well as antimicrobial and antitumor effects. unl.pt
The unique strain and electronic nature of the cyclopropane ring can lead to interesting stereochemical implications in its interactions with biological targets. The rigid structure of the ring can lock the molecule into a specific conformation, which can be advantageous for binding to a receptor's active site.
Table 2: Research Findings on Cyclopropane-Containing Analogues
| Research Area | Key Findings |
| Synthesis | Stereoselective methods are crucial for accessing specific isomers with desired biological activity. acs.org |
| Biological Activity | Cyclopropane analogues exhibit a wide range of pharmacological activities, including enzyme inhibition and antimicrobial effects. unl.pt |
| Stereochemistry | The rigid cyclopropane ring can enforce a specific molecular conformation, influencing binding to biological targets. |
Nitrile Derivatives and Their Synthetic and Pharmaceutical Applications
The nitrile group is a valuable functional group in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. The incorporation of a nitrile moiety into analogues of this compound can lead to compounds with interesting synthetic and pharmaceutical applications.
Nitriles are important intermediates in organic synthesis and can be readily converted into other functional groups such as carboxylic acids, amines, and amides. This versatility makes nitrile derivatives of this compound valuable building blocks for the synthesis of a wide range of other compounds.
The applications of nitrile-containing compounds are diverse, spanning from treatments for cancer and cardiovascular diseases to antiviral and antidiabetic agents. The nitrile group can participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
Pyrazoline Derivatives and Other Heterocyclic Analogues
Pyrazolines are five-membered heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities. The synthesis of pyrazoline derivatives from this compound typically proceeds through a chalcone (B49325) intermediate.
The first step in the synthesis of these pyrazoline derivatives is the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. The resulting chalcone can then be cyclized with hydrazine (B178648) or a substituted hydrazine to yield the corresponding pyrazoline. researchgate.netnih.gov
The reaction conditions for the cyclization can be varied to control the regioselectivity and yield of the product. The use of different substituted hydrazines allows for the introduction of various substituents on the pyrazoline ring, enabling the synthesis of a library of compounds for biological screening.
Pyrazoline derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The biological activity of these compounds is highly dependent on the nature and position of the substituents on both the pyrazoline ring and the aromatic rings. nih.gov
Structure-Activity Relationship Studies of Modified Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the derivatives and analogues of this compound, SAR studies have provided valuable insights into the key structural features required for their activity.
For halogen-substituted analogues, the nature of the halogen atom (F, Cl, Br) and its position on the phenyl ring can significantly impact activity. The electronic effects (inductive and mesomeric) and the size of the halogen atom play a critical role in determining the molecule's interaction with its biological target.
In the case of pyrazoline derivatives, SAR studies have shown that the substituents on the aromatic rings and the pyrazoline nucleus are important for their biological effects. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl rings can modulate the activity. nih.gov The substitution pattern on the pyrazoline ring itself also plays a crucial role.
For chalcone precursors, the substitution on both aromatic rings influences their biological properties. Studies have shown that the presence of hydroxyl, methoxy, and halogen groups can significantly affect the antitumor activity of chalcones. mdpi.commdpi.com
These SAR studies provide a rational basis for the design and synthesis of new, more potent, and selective analogues of this compound for various therapeutic applications.
Table 3: Summary of Structure-Activity Relationship (SAR) Insights
| Derivative Class | Key Structural Features Influencing Activity |
| Halogen-Substituted Analogues | Nature and position of the halogen atom; electronic and steric effects. |
| Pyrazoline Derivatives | Substituents on the aromatic rings and the pyrazoline nucleus; electronic and steric properties of substituents. nih.gov |
| Chalcones | Substitution pattern on both aromatic rings; presence of hydroxyl, methoxy, and halogen groups. mdpi.commdpi.com |
Future Research Directions and Emerging Applications
Development of Novel and Efficient Synthetic Routes
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 1-(4-Bromophenyl)-2-methylpropan-1-one. While traditional methods like Friedel-Crafts acylation are common, there is a growing need for routes that minimize waste and utilize less hazardous reagents. Research into novel synthetic pathways could explore one-pot reactions or flow chemistry processes to improve yield, reduce reaction times, and enhance scalability. Furthermore, the development of synthetic routes starting from more readily available and less expensive precursors is a key area of interest. The synthesis of related compounds, such as 1-(4-bromophenyl)piperidine, often involves exploring various coupling reactions and nucleophilic substitution pathways that could be adapted for this target molecule. google.com
Exploration of Advanced Catalytic Systems for Enhanced Selectivity
The development of advanced catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving this compound. The bromine atom on the phenyl ring makes it an ideal substrate for various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental in creating complex molecules. atomfair.com Future investigations should focus on designing highly active and selective catalysts, potentially based on palladium, nickel, or copper, to facilitate these transformations under milder conditions. Research into stereoselective reductions of the ketone group could also be significant, employing chiral catalysts to produce specific enantiomers of the corresponding alcohol, 1-(4-bromophenyl)-2-methylpropan-1-ol, which may have distinct biological activities. aobchem.com
In-Depth Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms is essential for optimizing synthetic protocols and predicting reaction outcomes. Future studies should employ a combination of experimental techniques (like kinetic studies and intermediate trapping) and computational modeling to elucidate the pathways of reactions involving this compound. For instance, detailed mechanistic studies of its participation in Suzuki-Miyaura reactions could clarify the roles of the base and ligands in the transmetalation step. researchgate.net Similarly, understanding the mechanism of other transformations, such as those resembling the Arbuzov-Michalis reaction, can provide insights into bond formation processes involving the compound. researchgate.net
Design and Synthesis of Next-Generation Analogues with Tailored Bioactivity
The 4-bromophenyl moiety is a key structural feature in various biologically active molecules. This makes this compound a valuable starting point for the design and synthesis of new therapeutic agents. Research has already demonstrated that derivatives incorporating the 4-bromophenyl group can exhibit significant biological activity. For example, novel quinoline-1,3,4-oxadiazole hybrids synthesized from bromophenyl precursors have shown potential as dual anticancer and antimicrobial agents by inhibiting targets like EGFR and microbial DNA gyrase. nih.govrsc.orgresearchgate.net Another prominent example is Macitentan, a dual endothelin receptor antagonist, which features a 5-(4-bromophenyl)pyrimidine (B2776488) core structure, highlighting the importance of this fragment in medicinal chemistry. acs.orgresearchgate.net Future work will focus on creating libraries of new analogues by modifying the ketone group and introducing diverse substituents to explore structure-activity relationships (SAR) and develop compounds with enhanced potency and selectivity for various biological targets.
| Compound Class | Biological Target(s) | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Quinoline-1,3,4-oxadiazole hybrids | EGFR, DNA gyrase | Anticancer, Antimicrobial | nih.govrsc.orgresearchgate.net |
| N-propylsulfamide derivatives (e.g., Macitentan) | Endothelin Receptors (ETA/ETB) | Pulmonary Arterial Hypertension | acs.orgresearchgate.net |
| 1,2,4-oxadiazole/quinazoline-4-one hybrids | EGFR, BRAFV600E | Antiproliferative (Anticancer) | aun.edu.eg |
Pre-Clinical and In Vivo Pharmacological Studies
While many analogues can be synthesized and tested in vitro, a crucial future direction is to advance the most promising candidates to pre-clinical and in vivo pharmacological studies. nih.govtexilajournal.com This research is essential to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and tolerability of these new compounds in animal models. texilajournal.com Such studies provide the necessary data to determine whether a compound has the potential for further development as a human therapeutic. Future research should prioritize these comprehensive evaluations for novel derivatives of this compound that demonstrate significant in vitro activity.
Investigation of Applications in Materials Science and Polymer Chemistry
The potential applications of this compound in materials science and polymer chemistry remain largely unexplored. The presence of the reactive bromophenyl group suggests its utility as a monomer or functionalizing agent in the synthesis of novel polymers with specific properties, such as flame retardancy or modified refractive indices. Furthermore, the rigid aromatic structure could be exploited in the design of liquid crystals or other organic materials with unique electronic or optical properties. Investigating the crystal structure and intermolecular interactions, similar to studies on related compounds like 1-(4-bromophenyl)but-3-yn-1-one, could provide insights into its solid-state properties and guide its application in crystal engineering. nih.gov
Environmental Fate and Degradation Studies of the Compound and its Metabolites
As with any chemical used in synthesis, understanding the environmental impact is critical. Future research must address the environmental fate and degradation of this compound and its principal metabolites. Studies should investigate its persistence in soil and water, its potential for bioaccumulation, and its biodegradability by microorganisms. Key degradation pathways, such as photolysis and hydrolysis, need to be examined. Drawing parallels from studies on other brominated compounds, research should focus on processes like debromination, which can significantly alter the toxicity and persistence of the molecule in the environment. nih.govcdc.gov
Q & A
Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-2-methylpropan-1-one, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetone under basic conditions, followed by bromination or alkylation to introduce the methyl group. For example, bromination of 1-(4-methylphenyl)propan-1-one using elemental bromine in chloroform yields the brominated derivative . Intermediates are characterized via NMR (¹H/¹³C) to confirm regioselectivity and GC-MS to assess purity. Crystallization from acetone or ethanol is used to isolate high-purity crystals for X-ray diffraction studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry (e.g., bond lengths: C=O ~1.21 Å, C-Br ~1.89 Å) and confirms stereochemistry .
- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and aryl bromide (C-Br ~560 cm⁻¹) functional groups .
- NMR : ¹H NMR distinguishes methyl groups (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.5–7.9 ppm) .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-bromophenyl group influence reactivity in cycloaddition reactions?
Methodological Answer: The electron-withdrawing bromine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in reactions like [3+2] cycloadditions . For instance, in nitrile oxide cycloadditions, the 4-bromophenyl group directs regioselectivity toward 1,3-dipolarophiles , favoring products like pyrazole derivatives. Computational studies (e.g., Molecular Electron Density Theory) predict transition-state geometries, where the bromine’s inductive effect lowers LUMO energy, accelerating reaction rates .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
- Enantiomorph polarity : Heavy atoms (Br) complicate Flack parameter estimation. Use Hooft’s y parameter or twin refinement in SHELXL to resolve ambiguity .
- Disorder : Methyl groups may exhibit rotational disorder. Apply riding models (Uiso = 1.5×Ueq) or split occupancy refinement .
- Data quality : High-resolution synchrotron data (d ≤ 0.8 Å) improves precision for Br-atom anisotropic displacement parameters .
Q. How can conflicting NMR and X-ray data on molecular conformation be reconciled?
Methodological Answer: NMR may suggest dynamic conformers in solution (e.g., keto-enol tautomerism), while X-ray captures static solid-state structures. To resolve discrepancies:
- Perform VT-NMR (variable-temperature) to probe equilibrium shifts.
- Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify dominant conformers .
- Use Raman spectroscopy to detect hydrogen bonding patterns absent in NMR .
Data-Driven Analysis Questions
Q. What hydrogen-bonding motifs are observed in crystalline this compound?
Methodological Answer: Graph set analysis (Etter’s formalism) reveals C(6) chains via C–H⋯O interactions (distance ~3.2 Å) and R₂²(8) rings from C–Br⋯π contacts. These motifs stabilize layered packing, critical for predicting solubility and melting points. For example, weak C–H⋯Br interactions (3.3 Å) contribute to higher thermal stability (mp ~120–125°C) compared to non-brominated analogs .
Q. How does computational modeling predict the compound’s reactivity in photopolymerization?
Methodological Answer: TD-DFT calculations (e.g., CAM-B3LYP) simulate UV absorption spectra, showing a n→π * transition at ~280 nm, correlating with photoinitiation efficiency in thiol-ene systems. Radical formation is modeled via bond dissociation energy (BDE) of the C–Br bond (~65 kcal/mol), indicating moderate photolability. Experimental validation uses ESR to detect methyl radicals during UV irradiation .
Tables Summarizing Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
